molecular formula C8H7N3O2S B2697481 N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 27049-77-0

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2697481
CAS RN: 27049-77-0
M. Wt: 209.22
InChI Key: ZCKIANBWDCBTMQ-UHFFFAOYSA-N
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Description

“N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles have been synthesized through various methods. One of the methods involves the use of trifluoromethanesulfonic anhydride as the main reagent responsible for carrying out the cyclization of N, N ′-diacylhydrazines .


Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been known to exhibit a broad range of chemical and biological properties. They have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Scientific Research Applications

Fungicidal Activity

The synthesis and evaluation of N-(thiophen-2-yl) nicotinamide derivatives have revealed promising fungicidal properties. These compounds were designed by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid with the sulfur-containing heterocycle thiophene . Notably, compounds 4a and 4f demonstrated excellent fungicidal activities against cucumber downy mildew (CDM), surpassing commercially available fungicides. Compound 4f, in particular, exhibited superior efficacy in field trials . These findings suggest that N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives could serve as lead compounds for further optimization and development as fungicides.

Medicinal Chemistry and Drug Design

Thiophene-based compounds have fascinated researchers due to their potential as biologically active molecules. The unique structural features of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide make it an interesting candidate for drug design. Medicinal chemists can explore its interactions with biological targets, potentially leading to novel therapeutic agents .

Materials Science and Organic Electronics

Given its heterocyclic structure, N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its electron-rich and π-conjugated system may contribute to charge transport properties.

Future Directions

Oxadiazoles, including “N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide”, have potential for a wide range of applications. Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-5(12)9-8-11-10-7(13-8)6-3-2-4-14-6/h2-4H,1H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKIANBWDCBTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

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